Defibrotide

概述

描述

STA-1474 是甘特斯平的一种高溶解度前药,甘特斯平是一种新型含间苯二酚的化合物,可作为热休克蛋白 90 (HSP90) 的有效抑制剂。 热休克蛋白 90 是一种分子伴侣,参与各种客户蛋白的稳定和激活,其中许多蛋白对于癌细胞的生长和存活至关重要 . STA-1474 代谢为甘特斯平,在临床前模型中显示出显著的抗癌活性 .

准备方法

合成路线和反应条件: STA-1474 的合成涉及甘特斯平的制备,然后将其转化为前药形式。 甘特斯平的合成路线包括间苯二酚核心结构的形成,然后对其进行功能化以产生活性化合物 .

工业生产方法: STA-1474 的工业生产涉及甘特斯平的大规模合成,然后将其转化为前药形式。 该过程包括严格的质量控制措施,以确保最终产品的纯度和功效 .

化学反应分析

反应类型: STA-1474 发生水解以释放活性化合物甘特斯平。 甘特斯平可以参与各种化学反应,包括氧化和还原,具体取决于使用的特定条件和试剂 .

常用试剂和条件: 与甘特斯平反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控温度和 pH 条件下进行,以确保预期结果 .

形成的主要产物: STA-1474 水解形成的主要产物是甘特斯平。 甘特斯平的进一步反应可能导致形成各种代谢物,具体取决于使用的特定条件和试剂 .

科学研究应用

作用机制

STA-1474 通过抑制热休克蛋白 90 的活性发挥作用。 热休克蛋白 90 是一种分子伴侣,在各种客户蛋白的稳定和激活中起着至关重要的作用,其中许多蛋白参与癌细胞的生长和存活 . 通过抑制热休克蛋白 90,STA-1474 导致这些客户蛋白的不稳定和降解,最终导致抑制癌细胞的生长和存活 .

STA-1474 的分子靶标包括各种致癌蛋白,例如 MET、AKT 和 STAT3,这些蛋白已知参与癌症的进展 . STA-1474 抑制这些蛋白导致诱导细胞凋亡和抑制肿瘤生长 .

类似化合物:

- Geldanamycin

- 17-AAG (17-烯丙基氨基-17-去甲氧基格尔德霉素)

- AUY922

- BIIB021

比较: STA-1474 在热休克蛋白 90 抑制剂中独一无二,因为它具有高溶解度和有效的抗癌活性 . 与溶解度有限且毒性显著的格尔德霉素及其衍生物不同,STA-1474 耐受性良好,可以以较高剂量给药 . 此外,与其他热休克蛋白 90 抑制剂相比,STA-1474 在临床前模型中显示出更优异的疗效,使其成为进一步临床开发的有希望的候选者 .

相似化合物的比较

- Geldanamycin

- 17-AAG (17-allylamino-17-demethoxygeldanamycin)

- AUY922

- BIIB021

Comparison: STA-1474 is unique among heat shock protein 90 inhibitors due to its high solubility and potent anti-cancer activity . Unlike geldanamycin and its derivatives, which have limited solubility and significant toxicity, STA-1474 is well-tolerated and can be administered at higher doses . Additionally, STA-1474 has shown superior efficacy in preclinical models compared to other heat shock protein 90 inhibitors, making it a promising candidate for further clinical development .

生物活性

Defibrotide is a complex mixture of oligonucleotides derived from porcine intestinal DNA, primarily used in the treatment of hepatic veno-occlusive disease (VOD) and sinusoidal obstruction syndrome (SOS), particularly following hematopoietic stem cell transplantation (HSCT). This article explores the biological activity of this compound, detailing its mechanisms of action, clinical efficacy, and relevant case studies.

This compound exhibits a multifaceted biological activity characterized by its interactions with endothelial cells, modulation of inflammatory responses, and enhancement of fibrinolytic processes:

- Endothelial Protection : this compound protects endothelial cells by modulating various molecular pathways. It has been shown to reduce the release of inflammatory mediators such as interleukin-6 (IL-6), thromboxane A2, and tumor necrosis factor (TNF) while enhancing antioxidant responses by decreasing reactive oxygen species (ROS) generation. This is facilitated through interaction with adenosine receptors on endothelial membranes, which triggers protective signaling pathways .

- Fibrinolytic Activity : In vitro studies indicate that this compound enhances plasmin activity, leading to improved degradation of fibrin clots. It binds to plasmin and promotes its activity, which is crucial for maintaining vascular patency . The compound also increases the expression of tissue plasminogen activator while decreasing levels of plasminogen activator inhibitor-1 (PAI-1), thereby promoting a net increase in fibrinolytic activation .

- Anti-Adhesive Properties : this compound has demonstrated anti-adhesive effects, inhibiting leukocyte adhesion to endothelial cells. This action is significant in preventing excessive inflammation and thrombosis during conditions like VOD/SOS .

Clinical Efficacy

This compound's efficacy has been substantiated through various clinical trials. A notable Phase 3 trial assessed its safety and effectiveness in treating severe VOD/SOS with multi-organ failure (MOF). The study involved 102 patients treated with this compound at a dosage of 25 mg/kg/day compared to historical controls. Key findings included:

- Survival Rates : The survival rate at day +100 post-HSCT was 38.2% in the this compound group versus 25% in controls, indicating a statistically significant improvement (p=0.0109) .

- Complete Response Rates : Complete response rates were also higher in the this compound group (25.5%) compared to controls (12.5%) (p=0.0160) .

Data Summary

The following table summarizes key findings from clinical studies on this compound:

| Study Type | Patient Population | Treatment | Day +100 Survival Rate | Complete Response Rate |

|---|---|---|---|---|

| Phase 3 Trial | 102 patients with severe VOD/SOS | This compound 25 mg/kg/day | 38.2% | 25.5% |

| Expanded Access Study | 1000 patients post-HSCT | This compound | 58.9% | Not specified |

| Systematic Review | 2598 patients across multiple studies | Various doses of this compound | Pooled rate: 54% | Not specified |

Case Studies

Several case studies have highlighted the clinical application of this compound:

- Case Study on Pediatric Patients : In a cohort of pediatric patients undergoing HSCT, this compound was administered upon diagnosis of VOD/SOS. Results indicated a Day +100 survival rate of approximately 67.9%, showcasing its potential benefits in younger populations .

- Adult Patients with Multi-Organ Dysfunction : In adults diagnosed with VOD/SOS and MOF, earlier initiation of this compound treatment correlated with improved survival outcomes, emphasizing the importance of timely intervention .

属性

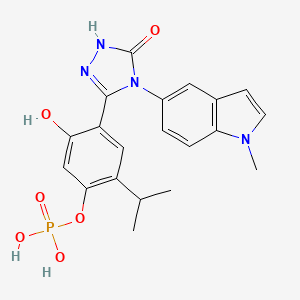

IUPAC Name |

[5-hydroxy-4-[4-(1-methylindol-5-yl)-5-oxo-1H-1,2,4-triazol-3-yl]-2-propan-2-ylphenyl] dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N4O6P/c1-11(2)14-9-15(17(25)10-18(14)30-31(27,28)29)19-21-22-20(26)24(19)13-4-5-16-12(8-13)6-7-23(16)3/h4-11,25H,1-3H3,(H,22,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWFIPVDEINBAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)C2=NNC(=O)N2C3=CC4=C(C=C3)N(C=C4)C)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N4O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The drug appears to prevent the formation of blood clots and to help dissolve blood clots by increasing levels of prostaglandin I2, E2, and prostacyclin, altering platelet activity, increasing tissue plasminogen activator function, and decreasing activity of tissue plasminogen activator inhibitor. Prostaglandin I2 relaxes the smooth muscle of blood vessels and prevents platelets from adhering to each other. Prostaglandin E2 at certain concentrations also inhibits platelet aggregation. Moreover, the drug provides additional beneficial anti-inflammatory and antiischemic activities as recent sudies have shown. It is yet unclear, if the latter effects can be utilized clinically (e.g., treatment of ischemic stroke). | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1118915-78-8, 83712-60-1 | |

| Record name | STA-1474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1118915788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Defibrotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04932 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | STA-1474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1942E7K32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。